molecular formula C7H8N4O B13779273 2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 90065-75-1

2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B13779273
CAS No.: 90065-75-1
M. Wt: 164.16 g/mol
InChI Key: IPMYQFIIMIIKGA-UHFFFAOYSA-N
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Description

4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-1-methyl- is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolopyrimidine core . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, microwave-assisted synthesis has been explored as a robust approach for the preparation of pyrrolopyrimidine derivatives . This method offers advantages such as shorter reaction times and higher yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-1-methyl- involves its interaction with specific molecular targets. For example, it has been found to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cell proliferation and survival.

Properties

CAS No.

90065-75-1

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-11-5-4(2-3-9-5)6(12)10-7(11)8/h2-3,9H,1H3,(H2,8,10,12)

InChI Key

IPMYQFIIMIIKGA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CN2)C(=O)N=C1N

Origin of Product

United States

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